1-(6-Cyclopropylpyrimidin-4-yl)azetidine-3-carbonitrile
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Overview
Description
1-(6-Cyclopropylpyrimidin-4-yl)azetidine-3-carbonitrile is a novel compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a cyclopropyl group attached to a pyrimidine ring, which is further connected to an azetidine ring bearing a carbonitrile group. The presence of these functional groups imparts distinct chemical properties to the compound, making it a valuable subject of study in organic synthesis and medicinal chemistry.
Preparation Methods
The synthesis of 1-(6-Cyclopropylpyrimidin-4-yl)azetidine-3-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through cyclization reactions involving appropriate precursors such as amidines and β-diketones.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions using reagents like diazomethane or cyclopropyl carbenes.
Formation of the Azetidine Ring: The azetidine ring can be constructed through ring-closing reactions involving suitable intermediates such as β-amino alcohols or β-haloamines.
Introduction of the Carbonitrile Group: The carbonitrile group can be introduced through nucleophilic substitution reactions using reagents like cyanogen bromide or sodium cyanide.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
1-(6-Cyclopropylpyrimidin-4-yl)azetidine-3-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl group, using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the carbonitrile group to yield primary amines using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azetidine ring, using reagents like alkyl halides or acyl chlorides.
Cyclization: The compound can participate in cyclization reactions to form more complex ring systems, using reagents like strong bases or acids.
Scientific Research Applications
1-(6-Cyclopropylpyrimidin-4-yl)azetidine-3-carbonitrile has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis to construct more complex molecules with potential biological activity.
Biology: It is studied for its potential as a bioactive molecule, particularly in the development of new pharmaceuticals.
Medicine: The compound is investigated for its potential therapeutic properties, including its ability to interact with specific biological targets.
Industry: The compound is explored for its potential use in the development of new materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(6-Cyclopropylpyrimidin-4-yl)azetidine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, potentially modulating their activity. The cyclopropyl group and azetidine ring contribute to the compound’s ability to interact with hydrophobic and hydrophilic regions of the target molecules, respectively .
Comparison with Similar Compounds
1-(6-Cyclopropylpyrimidin-4-yl)azetidine-3-carbonitrile can be compared with other similar compounds, such as:
1-(6-Cyclopropylpyrimidin-4-yl)azetidin-3-ol: This compound features a hydroxyl group instead of a carbonitrile group, which affects its chemical reactivity and biological activity.
1-(6-Cyclopropylpyrimidin-4-yl)azetidine-3-carboxamide: This compound features a carboxamide group instead of a carbonitrile group, which influences its solubility and interaction with biological targets.
1-(6-Cyclopropylpyrimidin-4-yl)azetidine-3-carboxylic acid: This compound features a carboxylic acid group instead of a carbonitrile group, which impacts its acidity and potential for forming salts.
Properties
IUPAC Name |
1-(6-cyclopropylpyrimidin-4-yl)azetidine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4/c12-4-8-5-15(6-8)11-3-10(9-1-2-9)13-7-14-11/h3,7-9H,1-2,5-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRWIHCUSSLMHAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NC=N2)N3CC(C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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